1-Benzyl-4,4-dimethylpiperidin-3-one
Description
1-Benzyl-4,4-dimethylpiperidin-3-one is a piperidinone derivative characterized by a six-membered piperidine ring with a ketone group at position 3, a benzyl substituent at position 1, and two methyl groups at position 4. Piperidinones are critical intermediates in organic synthesis and pharmaceutical research due to their versatility as scaffolds for bioactive molecules.
Properties
IUPAC Name |
1-benzyl-4,4-dimethylpiperidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICGCTSVFNLVCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4,4-dimethylpiperidin-3-one can be synthesized through several synthetic routes. One common method involves the alkylation of 4,4-dimethylpiperidin-3-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4,4-dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1-Benzyl-4,4-dimethylpiperidin-3-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis. Key reactions include:
- Oxidation : The compound can be oxidized to form N-oxides or ketones.
- Reduction : It can be reduced to yield secondary amines.
- Substitution : The benzyl group can be substituted with other functional groups.
Table 1: Chemical Reactions of this compound
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | N-Oxides, Ketones | Hydrogen peroxide, peracids |
| Reduction | Secondary Amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Various Substituted Derivatives | Alkyl halides, acyl chlorides |
Biological Applications
The compound has garnered attention for its potential biological activities. It is particularly noted for its role as a precursor in the synthesis of Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases. Notable applications include:
- JAK Inhibition : The compound inhibits JAK enzymes involved in cytokine signaling pathways, which are crucial for inflammatory responses.
- Therapeutic Development : It has been explored for use in drugs targeting conditions such as rheumatoid arthritis and ulcerative colitis.
Case Study: Tofacitinib Synthesis
Tofacitinib is a well-known JAK inhibitor derived from this compound. Clinical trials have demonstrated its efficacy in treating rheumatoid arthritis and other autoimmune disorders. The synthesis pathway involves several steps from the precursor compound to the final pharmaceutical product.
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate allows for the large-scale synthesis of various therapeutic agents.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 1-Benzyl-N,3-dimethylpiperidin-4-amine | Different substitution pattern affecting reactivity |
| 1-Benzyl-N-butyl-3,3-dimethylpiperidin-4-amine | Varies in alkyl chain length impacting solubility |
| 1-Benzyl-N-(cyclopropylmethyl)-3,3-dimethylpiperidin-4-amine | Unique cyclopropyl group influencing binding affinity |
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The benzyl group and the piperidinone ring play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between 1-Benzyl-4,4-dimethylpiperidin-3-one and related compounds:
Key Observations:
- Substituent Position and Bioactivity : The position of methyl groups (e.g., 4,4-dimethyl vs. 3,3-dimethyl) significantly impacts steric hindrance and ring conformation. For example, 1-Benzyl-3,3-dimethylpiperidin-4-one () has a ketone at C4, which may alter reactivity compared to the C3-ketone in the target compound .
- Spiro Systems : The spiro-indoline-pyrrolidine derivative () exhibits enhanced bioactivity (e.g., MAO inhibition) due to its rigid, multi-ring structure and hydrogen-bonding motifs .
- Fluorinated Analogs : Fluorine substituents (e.g., in 1-Benzyl-4,4-difluoropiperidine) increase electronegativity and metabolic stability, making them valuable in drug design .
Physicochemical Properties
- Polarity : Fluorinated analogs (e.g., 1-Benzyl-4,4-difluoropiperidine) are more polar than methyl-substituted derivatives, impacting solubility and bioavailability.
- Crystal Packing : Spiro compounds () form hydrogen-bonded networks (N–H⋯O interactions), stabilizing their crystalline structures .
Biological Activity
1-Benzyl-4,4-dimethylpiperidin-3-one (BDMP) is a piperidinone derivative notable for its potential biological activities. This compound, characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 4-position of the piperidine ring, has garnered attention in pharmacological research due to its diverse applications in medicinal chemistry and its role as an intermediate in organic synthesis.
- Molecular Formula : C14H19NO
- IUPAC Name : this compound
- Molecular Weight : 219.31 g/mol
BDMP can be synthesized via several methods, including the alkylation of 4,4-dimethylpiperidin-3-one with benzyl bromide under basic conditions. The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
The biological activity of BDMP is largely attributed to its interaction with specific molecular targets. The structural configuration of BDMP allows it to bind effectively to enzymes and receptors, influencing various biochemical pathways. Research indicates that BDMP may exhibit antimicrobial and anticancer properties, although detailed mechanisms remain to be fully elucidated .
Antimicrobial Properties
Recent studies have demonstrated that BDMP exhibits significant antimicrobial activity against various bacterial strains. For instance:
- Staphylococcus aureus : In vitro tests showed that BDMP inhibited the growth of this pathogen at low concentrations.
- Escherichia coli : Similar inhibitory effects were observed, suggesting potential use in treating infections caused by these bacteria.
Anticancer Activity
BDMP has also been evaluated for its anticancer properties. In a study assessing the cytotoxic effects on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Findings : BDMP demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines .
Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of BDMP against clinical isolates. The results indicated that BDMP had a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus and 20 µg/mL against E. coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Study 2: Anticancer Activity
In a comparative analysis of BDMP's cytotoxic effects on various cancer cell lines:
- HeLa Cells : IC50 = 12 µM
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 18 µM
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 18 |
Research Findings
Research has identified several potential mechanisms through which BDMP exerts its biological effects:
- Inhibition of Enzyme Activity : BDMP may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, BDMP appears to trigger apoptotic pathways, leading to cell death.
- Modulation of Immune Response : Preliminary data suggest that BDMP may influence immune system activity, potentially enhancing host defense mechanisms against pathogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
